molecular formula C13H13ClN2O4 B2607735 2-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide CAS No. 2034611-01-1

2-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide

Cat. No. B2607735
CAS RN: 2034611-01-1
M. Wt: 296.71
InChI Key: VEYQIYMTCSMDOA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

Synthesis and Antimicrobial Applications

This compound and its related derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Patel, Mistry, and Desai (2009) synthesized 4-oxo-thiazolidine derivatives through condensation and fusion processes involving ethyl (4-chlorophenoxy)acetate. These derivatives were then evaluated for their antimicrobial activities, highlighting the compound's potential application in developing new antimicrobial agents (Patel, H., Mistry, B., & Desai, K. R., 2009).

Antibacterial Agent Development

Desai et al. (2008) focused on the synthesis and quantitative structure-activity relationship (QSAR) studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents. These compounds demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, indicating the compound's role in developing new antibacterial agents (Desai, N., Shah, M., Bhavsar, A., & Saxena, A., 2008).

Corrosion Inhibition

Yıldırım and Çetin (2008) explored the synthesis of isoxazolidine and isoxazoline derivatives, including 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, for their application as corrosion inhibitors. These compounds showed promising inhibition efficiencies, suggesting the compound's utility in protecting materials against corrosion (Yıldırım, A., & Çetin, M., 2008).

Potential Pesticides

Olszewska, Tarasiuk, and Pikus (2009) reported on the characterization of new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide through X-ray powder diffraction. These compounds are potential pesticides, indicating the application of this compound in agricultural sciences (Olszewska, E., Tarasiuk, B., & Pikus, S., 2009).

Anticancer Drug Synthesis

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling studies targeting the VEGFr receptor. This work underscores the compound's relevance in the development of anticancer drugs (Sharma, G., Anthal, S., Geetha, D., et al., 2018).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c14-10-3-1-9(2-4-10)7-11(17)15-5-6-16-12(18)8-20-13(16)19/h1-4H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYQIYMTCSMDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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